(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
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Overview
Description
Cimigenol-3-O-beta-D-xylpyranoside is a natural compound extracted from the plant cohosh (Polygonum cuspidatum). It is known for its antioxidant, anti-inflammatory, anti-tumor, and antibacterial properties . The chemical structure of Cimigenol-3-O-beta-D-xylpyranoside consists of a cimigenol moiety linked to a beta-D-xylopyranoside group .
Preparation Methods
Cimigenol-3-O-beta-D-xylpyranoside is primarily obtained through extraction from the rhizomes of the cohosh plant. The extraction methods commonly used include ultrasonic-assisted extraction, urushiol method, and liquid-liquid extraction . The extracted mixture can be purified using column chromatography, silica gel chromatography, or preparation of high-purity Cimigenol-3-O-beta-D-xylpyranoside .
Chemical Reactions Analysis
Cimigenol-3-O-beta-D-xylpyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cimigenol or xylopyranoside moieties .
Scientific Research Applications
Cimigenol-3-O-beta-D-xylpyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cimigenol-3-O-beta-D-xylpyranoside involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effects are due to its inhibition of pro-inflammatory cytokines and enzymes . Its anti-tumor activity is linked to the induction of apoptosis in tumor cells and inhibition of cell proliferation .
Comparison with Similar Compounds
Cimigenol-3-O-beta-D-xylpyranoside is unique due to its combination of cimigenol and beta-D-xylopyranoside groups. Similar compounds include:
Cimigenoside: Another compound derived from cohosh with similar properties but different glycoside groups.
Cimicifugol xyloside: A compound with a similar structure but different biological activities.
Cimigenol 3-O-beta-D-xylopyranoside: A closely related compound with slight variations in its chemical structure.
These compounds share some properties with Cimigenol-3-O-beta-D-xylpyranoside but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C35H56O9 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17?,18-,19-,20+,21+,22+,23+,24-,25?,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 |
InChI Key |
BTPYUWOBZFGKAI-LGGLTORGSA-N |
Isomeric SMILES |
CC1C[C@@H]2[C@H](O[C@]3(C1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Origin of Product |
United States |
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